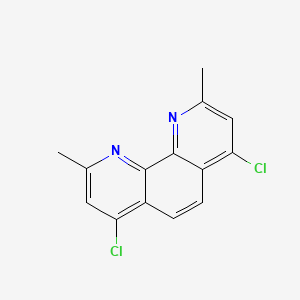

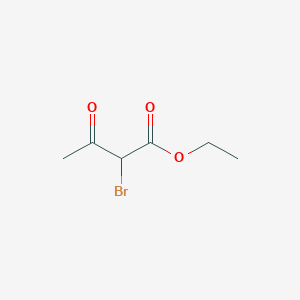

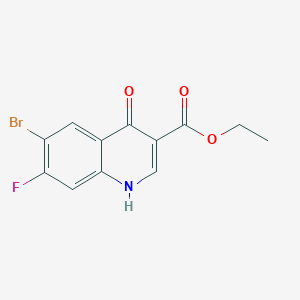

Ethyl 2-bromo-3-oxobutanoate

Overview

Description

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.04 . This compound is used in various chemical reactions and has significant applications in research .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis

The linear formula of this compound is C6H9BrO3 . The InChI key is NGJKQTAWMMZMEL-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can be used in the preparation of potential positron emission tomography tracers for neuropeptide Y Y1 receptors .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 213.0±23.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 82.6±22.6 °C . The index of refraction is 1.467 . The molar refractivity is 39.3±0.3 cm3 .Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can obtain trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This process illustrates the compound's role in generating diverse chemical structures in a single or minimal steps (Honey et al., 2012).

Labeling Strategy for NMR Studies

In solution NMR studies of high molecular weight proteins, an efficient synthetic route utilizes 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups. This approach optimizes magnetization transfer between structural probes and their corresponding backbone nuclei, enhancing the resolution and quality of NMR data (Ayala et al., 2012).

Antiviral Compound Synthesis

The synthesis of Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate from 2-bromopropionate highlights the compound's utility in creating analogues with potential biological activity against the Hepatitis B virus. This process underlines the compound's relevance in developing therapeutic agents (Aal, 2002).

Enantioselective Synthesis

The enantioselective reduction of Ethyl 4-bromo-3-oxobutanoate by Geotrichum candidum demonstrates its use in obtaining optically active compounds. This process showcases the compound's role in stereoselective synthesis, vital for producing enantiomerically pure substances (Sundby et al., 2003).

Synthesis of Pyrazine Derivatives

Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate's treatment leads to intermediate compounds that can be aromatized to pyrazines. This demonstrates the compound's utility in synthesizing pyrazine derivatives, highlighting its importance in organic synthesis and the pharmaceutical industry (Zaragoza & Gantenbein, 2017).

Safety and Hazards

Ethyl 2-bromo-3-oxobutanoate is classified as dangerous with hazard statements H302-H314-H225 . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .

Result of Action

The alkylation of enolate ions by this compound results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability

Metabolic Pathways

This compound is involved in the alkylation of enolate ions, a key process in various metabolic pathways

Properties

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)

![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)

![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)